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Compound of Interest

Compound Name: N-Carboxyethylrhodanine

Cat. No.: B1346826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxyethylrhodanine, a derivative of the rhodanine heterocyclic core, belongs to a class

of compounds that has garnered significant attention in medicinal chemistry. Rhodanine and its

derivatives are known to exhibit a wide array of biological activities, positioning them as

privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of

the synthesis, potential biological activities, and experimental methodologies related to N-
Carboxyethylrhodanine and its closely related analogs, with a focus on their potential as

enzyme inhibitors. While literature specifically detailing N-Carboxyethylrhodanine is limited,

this review extrapolates from the rich data available on N-substituted rhodanine and rhodanine-

3-alkanoic acid derivatives to provide a predictive overview for researchers.

Chemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1346826?utm_src=pdf-interest
https://www.benchchem.com/product/b1346826?utm_src=pdf-body
https://www.benchchem.com/product/b1346826?utm_src=pdf-body
https://www.benchchem.com/product/b1346826?utm_src=pdf-body
https://www.benchchem.com/product/b1346826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 7025-19-6 Internal Data

Molecular Formula C6H7NO3S2 Internal Data

Molecular Weight 205.25 g/mol Internal Data

Canonical SMILES
C1(C(=O)N(CS1)CCC(=O)O)=

S
Internal Data

IUPAC Name
3-(4-oxo-2-thioxo-1,3-

thiazolidin-3-yl)propanoic acid
Internal Data

Synthesis
The synthesis of N-substituted rhodanines, including N-Carboxyethylrhodanine, generally

follows established protocols for the alkylation of the rhodanine nitrogen. A common and

efficient method involves the reaction of rhodanine with a suitable alkylating agent in the

presence of a base.

General Experimental Protocol: Synthesis of N-Alkyl
Rhodanine Derivatives
This protocol is a generalized procedure based on common methods for the synthesis of N-

substituted rhodanines.

Materials:

Rhodanine

3-Bromopropionic acid (for N-Carboxyethylrhodanine) or other suitable alkyl halides/esters

Base (e.g., potassium carbonate, sodium hydride, triethylamine)

Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)

Glacial acetic acid
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Sodium acetate

Procedure:

N-Alkylation:

Dissolve rhodanine in a suitable solvent such as DMF or acetone.

Add a molar equivalent of a base (e.g., potassium carbonate).

To this mixture, add a slight molar excess of the alkylating agent (e.g., 3-bromopropionic

acid).

The reaction mixture is typically stirred at room temperature or heated under reflux for

several hours until the reaction is complete, as monitored by thin-layer chromatography

(TLC).

Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the

mixture into water and filtering the resulting precipitate. The crude product can be purified

by recrystallization from a suitable solvent like ethanol.

Knoevenagel Condensation (for 5-substituted derivatives):

The N-substituted rhodanine can be further functionalized at the 5-position via a

Knoevenagel condensation with an appropriate aldehyde.

The N-substituted rhodanine and an equimolar amount of the desired aldehyde are

dissolved in glacial acetic acid.

Anhydrous sodium acetate is added as a catalyst.

The mixture is refluxed for several hours.

After cooling, the reaction mixture is poured into cold water, and the precipitated solid is

collected by filtration, washed with water, and purified by recrystallization.

Biological Activities and Quantitative Data
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Rhodanine derivatives have been extensively studied for a variety of biological activities, with

enzyme inhibition being a prominent feature. The data presented below is for rhodanine-3-

acetic acid derivatives and other N-substituted rhodanines, which serve as valuable predictors

for the potential activity of N-Carboxyethylrhodanine.

Enzyme Inhibition
N-substituted rhodanine derivatives have shown potent inhibitory activity against several

enzymes, including carbonic anhydrases and acetylcholinesterase.[1][2]

Table 1: Inhibition Constants (Ki) of N-substituted Rhodanine Derivatives against Carbonic

Anhydrase (CA) and Acetylcholinesterase (AChE)[1]

Compound Class Target Enzyme Ki Range (nM)

N-substituted rhodanine

derivatives
hCA I 43.55 ± 14.20 to 89.44 ± 24.77

N-substituted rhodanine

derivatives
hCA II 16.97 ± 1.42 to 64.57 ± 13.27

N-substituted rhodanine

derivatives
AChE 66.35 ± 8.35 to 141.92 ± 12.63

Antibacterial Activity
Rhodanine-3-acetic acid derivatives have demonstrated significant antibacterial activity,

particularly against Gram-positive bacteria, including multidrug-resistant strains.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Rhodanine-3-acetic Acid Derivatives

against Staphylococcus aureus[3]

Compound ID Substituent at C-5 MIC (µg/mL)

6k
Varies (specific structure not

detailed in snippet)
2

6k (against MDR S. aureus)
Varies (specific structure not

detailed in snippet)
1
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MDR: Multidrug-resistant

Anticancer Activity
Derivatives of rhodanine-3-acetic acid have also been investigated for their antiproliferative

effects against various human cancer cell lines.[5]

Table 3: IC50 Values of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide

Derivatives[5]

Cell Line Cancer Type IC50 Range (µM)

A549 Lung adenocarcinoma 7.0 - 20.3

PC-3 Prostate cancer 7.0 - 20.3

HepG2 Hepatocellular carcinoma 7.0 - 20.3

Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol is based on the methodology described for testing N-substituted rhodanine

derivatives.[1]

Principle:

The inhibitory effect on carbonic anhydrase is determined by measuring the inhibition of the

enzyme-catalyzed hydration of p-nitrophenyl acetate (p-NPA), which is monitored

spectrophotometrically.

Materials:

Human carbonic anhydrase I and II (hCA I and hCA II)

p-Nitrophenyl acetate (p-NPA) as substrate

Tris-SO4 buffer (pH 7.4)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8451688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8451688/
https://www.bingol.edu.tr/documents/1-s2_0-S0045206819308491-main.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Carboxyethylrhodanine or other test compounds

96-well microplate reader

Procedure:

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

In a 96-well plate, add Tris-SO4 buffer, the enzyme solution, and the test compound solution

at various concentrations.

Pre-incubate the mixture at room temperature for a specified time.

Initiate the reaction by adding the substrate solution (p-NPA).

Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a

microplate reader.

The rate of the reaction is calculated from the linear portion of the absorbance curve.

The inhibition percentage is calculated by comparing the reaction rates in the presence and

absence of the inhibitor.

IC50 values are determined by plotting the inhibition percentage against the logarithm of the

inhibitor concentration and fitting the data to a suitable dose-response curve.

Inhibition constants (Ki) can be calculated from the IC50 values using the Cheng-Prusoff

equation.[6]

Antibacterial Susceptibility Testing (MIC Determination)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a

compound against bacterial strains.[3][4]

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism after overnight incubation. The broth microdilution method is a common
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technique.

Materials:

Bacterial strains (e.g., Staphylococcus aureus)

Mueller-Hinton Broth (MHB) or other suitable growth medium

N-Carboxyethylrhodanine or other test compounds

96-well microplates

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent.

Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well

microplate.

Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland

standard).

Inoculate each well of the microplate with the bacterial suspension.

Include positive (no compound) and negative (no bacteria) controls.

Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound at which no visible

bacterial growth is observed. This can be assessed visually or by measuring the optical

density at 600 nm.

Visualizations
General Synthesis Workflow for N-Substituted
Rhodanine Derivatives
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Step 1: N-Alkylation

Step 2: Knoevenagel Condensation (Optional)
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Caption: General two-step synthesis of 5-arylidene-N-substituted rhodanine derivatives.

Conceptual Diagram of Competitive Enzyme Inhibition
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Enzyme-Substrate Interaction Competitive Inhibition
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Caption: A simplified model of competitive enzyme inhibition by an N-substituted rhodanine.

Conclusion
N-Carboxyethylrhodanine represents a promising, yet under-investigated, member of the

rhodanine family. Based on the extensive research on analogous N-substituted rhodanine and

rhodanine-3-alkanoic acid derivatives, it is plausible to predict that N-Carboxyethylrhodanine
will exhibit significant biological activities, particularly as an inhibitor of various enzymes. The

synthetic routes are well-established, allowing for its straightforward preparation and

subsequent biological evaluation. This review provides a foundational guide for researchers

interested in exploring the therapeutic potential of N-Carboxyethylrhodanine, offering insights

into its synthesis, potential biological targets, and the experimental protocols required for its

investigation. Further dedicated studies are warranted to fully elucidate the specific properties

and mechanisms of action of N-Carboxyethylrhodanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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